molecular formula C19H16BrClO2S B11564843 4-Bromo-2-isopropyl-5-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate

4-Bromo-2-isopropyl-5-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11564843
M. Wt: 423.8 g/mol
InChI Key: MAKZSIXPJFNFLN-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropyl-5-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate is a halogenated aromatic ester characterized by a benzothiophene core substituted with a chlorine atom at the 3-position and a carboxylate group at the 2-position. The ester moiety is further functionalized with a bromo, isopropyl, and methyl group on the phenyl ring.

The bromine and chlorine atoms, with their high electron density, would facilitate precise X-ray diffraction analysis, a strength of the SHELX system.

Properties

Molecular Formula

C19H16BrClO2S

Molecular Weight

423.8 g/mol

IUPAC Name

(4-bromo-5-methyl-2-propan-2-ylphenyl) 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C19H16BrClO2S/c1-10(2)13-9-14(20)11(3)8-15(13)23-19(22)18-17(21)12-6-4-5-7-16(12)24-18/h4-10H,1-3H3

InChI Key

MAKZSIXPJFNFLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-bromo-5-methyl-2-(propan-2-yl)phenyl 3-chloro-1-benzothiophene-2-carboxylate involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. The synthetic route typically starts with the preparation of the benzothiophene ring through cyclization reactions. The introduction of the bromo, methyl, and isopropyl groups is achieved through selective halogenation, alkylation, and Friedel-Crafts reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

4-bromo-5-methyl-2-(propan-2-yl)phenyl 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the bromo or chloro groups with other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-5-methyl-2-(propan-2-yl)phenyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-2-(propan-2-yl)phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Halogenated benzothiophene derivatives exhibit distinct reactivity patterns. For example:

  • Brominated phenyl esters : Bromine’s larger atomic radius compared to chlorine introduces steric hindrance, which may slow degradation kinetics in environmental or metabolic pathways.
Compound Halogen Substituents Key Reactivity Traits
4-Bromo-2-isopropyl-5-methylphenyl ... Br, Cl High steric bulk; slow OH• oxidation
3-Fluoro-1-benzothiophene-2-carboxylate F Enhanced metabolic stability
Non-halogenated benzothiophene esters None Faster atmospheric degradation

Atmospheric Degradation Pathways

Atmospheric studies of volatile organic compounds (VOCs) by Atkinson et al. highlight that halogenation reduces reaction rates with hydroxyl radicals (OH•). For instance:

  • Non-halogenated aromatic esters degrade rapidly via OH•-initiated oxidation (e.g., rate constants >1×10⁻¹¹ cm³ molecule⁻¹ s⁻¹).
  • Brominated and chlorinated analogs, like the target compound, likely exhibit slower kinetics due to electron-withdrawing effects and steric shielding, prolonging their environmental persistence.

Crystallographic Comparisons

SHELX-based refinements of similar halogenated compounds (e.g., 5-bromo-2-methylphenyl esters) reveal that heavy atoms like bromine improve resolution in electron density maps, enabling precise bond-length and angle measurements. In contrast, non-halogenated analogs may require higher-resolution data for accurate refinement.

Biological Activity

The compound 4-Bromo-2-isopropyl-5-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate is a synthetic organic molecule with potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of benzothiophene derivatives. The synthetic routes often utilize halogenated compounds and carboxylate esters as starting materials. For instance, one method involves the reaction of 4-bromobenzo[b]thiophene with various electrophiles to introduce functional groups that enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiophene derivatives, including the target compound. For example, compounds similar to This compound exhibited significant activity against various bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Compound A50 mg/mL100 mg/mL
Compound B25 mg/mL50 mg/mL
Compound C12.5 mg/mL25 mg/mL
Compound D6.25 mg/mL12.5 mg/mL

These findings indicate that certain derivatives can effectively inhibit the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents .

In Vitro Studies

In vitro studies have shown that compounds similar to This compound can act as inhibitors of key enzymes involved in bacterial metabolism. For instance, enzyme kinetics studies revealed that these compounds could inhibit alkaline phosphatase, with competitive inhibition mechanisms identified through Lineweaver-Burk plots.

Concentration (µM)Reaction Rate (µM/min)
0X
0.75Y
1.5Z
3W

The IC50 value for the most potent compound was determined to be approximately 1.469±0.02μM1.469\pm 0.02\,\mu M, indicating strong inhibitory potential .

Case Studies

A notable case study involved the evaluation of a series of benzothiophene derivatives for their anticancer properties. The study found that certain structural modifications significantly enhanced cytotoxicity against various cancer cell lines.

Cytotoxicity Results

The following table summarizes the IC50 values for selected derivatives against different cancer cell lines:

CompoundHCC827 IC50 (µM)NCI-H358 IC50 (µM)
Compound A6.26 ± 0.336.48 ± 0.11
Compound B20.46 ± 8.6316.00 ± 9.38

These results underscore the importance of structural diversity in enhancing biological activity, particularly in anticancer applications .

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